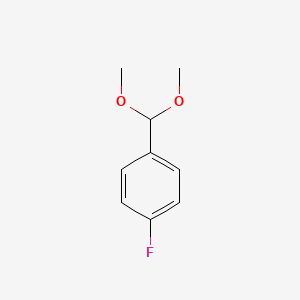

1-(Dimethoxymethyl)-4-fluorobenzene

Descripción general

Descripción

“1,1-Dimethoxyethylbenzene” is an organic compound with the linear formula: C6H5C(OCH3)2CH3 . It’s used as a building block in organic synthesis . “Dimethoxymethane”, also called methylal, is a colorless flammable liquid with a low boiling point, low viscosity, and excellent dissolving power . It has a chloroform-like odor and a pungent taste .

Synthesis Analysis

“Dimethoxymethane” can be produced through the reaction of methanol and formaldehyde in the presence of acid catalysts . A bifunctional Cu/zeolite catalyst in a continuous gas-phase fixed bed reactor can be used for the non-oxidative synthesis of “Dimethoxymethane” from methanol .

Chemical Reactions Analysis

The reaction of methanol to “Dimethoxymethane” (DMM) can be promising using heterogeneous catalysts in the gas phase . The influence of parameters including catalyst component, feed composition, and temperature on the performance of catalysts utilized in DMM production is analyzed and discussed .

Physical And Chemical Properties Analysis

“1,1-Dimethoxyethylbenzene” has a liquid form, a refractive index n20/D 1.49 (lit.), a boiling point of 95-98°C/12mmHg (lit.), and a density of 1.008g/mL at 25°C (lit.) .

Aplicaciones Científicas De Investigación

Fluorescent Probes and Imaging Agents

Fluorescent probes play a crucial role in biomedical research, environmental monitoring, and food safety. Researchers design and synthesize fluorescent probes to detect specific biomolecules or molecular activities within cells. Here’s how they do it:

- Design Principles and Methods :

- Fluorescent Dye Selection : The core of a fluorescent probe is the fluorescent dye. Researchers choose dyes with high fluorescence intensity, stability, and low toxicity. These dyes fall into two main categories:

Materials Science and Surface Modification

Mecanismo De Acción

Direcciones Futuras

The production of bio-diesel fuels from carbohydrates is a promising alternative to fossil fuels . Potential bio-diesel candidates or additives, such as “5-(hydroxymethyl)-2-(dimethoxymethyl)furan” (HDMF), “2-(dimethoxymethyl)-5-(methoxymethyl)furan” (DMMF), and “5-(methoxymethyl)-2-furaldehyde” (MMF) could be produced from the alcoholic solutions of both 5-HMF and fructose in the presence of solid acid catalysts .

Propiedades

IUPAC Name |

1-(dimethoxymethyl)-4-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FO2/c1-11-9(12-2)7-3-5-8(10)6-4-7/h3-6,9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOZXXYJDCMNWCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C1=CC=C(C=C1)F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Dimethoxymethyl)-4-fluorobenzene | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Chloro-2-[(4-methylbenzyl)amino]-1,3-thiazole-5-carbonitrile](/img/structure/B2381933.png)

![2-Cyclopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine hydrochloride](/img/structure/B2381936.png)

![3-Methyl-2-({1-[(2-methyl-1,3-oxazol-4-yl)methyl]piperidin-4-yl}methoxy)pyridine](/img/structure/B2381941.png)

![2-((3-(4-chlorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(2,5-difluorophenyl)acetamide](/img/structure/B2381943.png)

![7-(4-hydroxyphenyl)-2,5-dimethyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2381945.png)

![1-(3-methylbenzyl)-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2381946.png)

![N-[1-(2-Chloropropanoyl)-6-(trifluoromethyl)piperidin-3-yl]-2,2,2-trifluoroacetamide](/img/structure/B2381952.png)

![4-[(4-Fluoro-3-methylphenyl)sulfonyl]-8-[(3-methylphenoxy)acetyl]-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2381954.png)